2-(3-Fluorophenyl)pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAKSOSUYTVWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 3 Fluorophenyl Pyrrole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic aromatic substitution. pearson.com The delocalization of the nitrogen lone pair into the ring system increases the electron density at the carbon atoms, rendering it more reactive than benzene. pearson.com For 2-substituted pyrroles like 2-(3-fluorophenyl)pyrrole, electrophilic attack predominantly occurs at the C5 position (the other α-position adjacent to the nitrogen), as the resulting carbocation intermediate (the sigma complex) is better stabilized by resonance, with three possible resonance structures. onlineorganicchemistrytutor.com Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com
Common electrophilic substitution reactions for pyrroles include halogenation, nitration, acylation, and formylation. The Vilsmeier-Haack reaction, for example, is a mild and efficient method for formylating electron-rich aromatic compounds and is widely applied to pyrrole and its derivatives. ijpcbs.comnih.govwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring, primarily at the C5 position. wikipedia.orgorganic-chemistry.orgnrochemistry.com
| Reaction | Reagents | Position of Substitution | Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 | 5-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde |
| Acylation | Acyl Chloride, Lewis Acid | C5 | 2-Acyl-5-(3-fluorophenyl)pyrrole |
| Halogenation | N-Bromosuccinimide (NBS) | C5 | 2-Bromo-5-(3-fluorophenyl)pyrrole |
This table represents typical electrophilic substitution reactions on the this compound nucleus, with the C5 position being the most favorable site for attack.
Conversely, nucleophilic substitution on the pyrrole ring is generally challenging. quimicaorganica.orgedurev.in The high electron density of the ring repels incoming nucleophiles. Such reactions are typically not feasible unless the pyrrole ring is activated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. quimicaorganica.orgacs.org For the unsubstituted this compound, direct nucleophilic attack on the pyrrole carbon atoms is not a favored pathway.
Reactions Involving the Fluorophenyl Moiety
The fluorine atom on the phenyl ring exerts a significant influence on its reactivity through a combination of inductive and resonance effects. Due to its high electronegativity, fluorine has a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, it also possesses a lone pair of electrons that can be donated to the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.
In the context of nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine is crucial. libretexts.org SNAr reactions proceed via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the ring to form a negatively charged intermediate. chemistrysteps.com The presence of an electron-withdrawing group like fluorine stabilizes this intermediate, thereby activating the ring for nucleophilic attack. byjus.comyoutube.com Interestingly, in SNAr reactions where the halogen itself is the leaving group, fluoride (B91410) is displaced more readily than other halides (F > Cl > Br > I). libretexts.org This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the slow step of the reaction. libretexts.orgyoutube.com
The fluorophenyl moiety of this compound can be further functionalized using modern cross-coupling methodologies, provided a suitable leaving group (e.g., bromide, iodide, or triflate) is present on the phenyl ring. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. For a derivative such as 2-(3-fluoro-5-bromophenyl)pyrrole, this reaction could be used to synthesize complex biaryl structures.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org This reaction has broad utility, allowing for the synthesis of primary and secondary arylamines from a wide range of amine coupling partners. acsgcipr.orglibretexts.org It offers a significant advantage over traditional methods, which often require harsh conditions. wikipedia.org
| Reaction Name | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | 2-(3-Bromo-5-fluorophenyl)pyrrole | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)pyrrole |
| Buchwald-Hartwig Amination | 2-(3-Bromo-5-fluorophenyl)pyrrole | Morpholine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-(3-Fluoro-5-(pyrrol-2-yl)phenyl)morpholine |
This table illustrates potential functional group interconversions on the fluorophenyl ring of a this compound derivative using palladium-catalyzed cross-coupling reactions.
Transformations of Pendant Functional Groups in Derivatives
Functional groups introduced onto the this compound scaffold can undergo further chemical transformations, such as oxidation and reduction, to generate a diverse array of derivatives.
The oxidation of pyrrole derivatives can be complex, but controlled methods exist to functionalize the molecule. nih.gov While the pyrrole ring itself can be oxidized, often leading to dearomatization, pendant functional groups can be selectively targeted. For instance, an alkyl group attached to the pyrrole ring could potentially be oxidized at the benzylic-like position. More specifically, the asymmetric oxidation of prochiral 2-(arylsulfenyl)pyrroles has been investigated, leading to chiral sulfoxides. researcher.life Furthermore, the aerobic oxidation of N-arylpyrrole alcohols can be achieved using copper and chiral nitroxide co-catalysis. acs.org Biocatalytic methods using flavin-dependent monooxygenases have also been developed for the stereoselective oxidation of 2-arylindoles, a related heterocyclic system, to their corresponding 3-hydroxyindolenines, showcasing the potential for selective enzymatic oxidations. nih.gov
Reduction reactions offer another avenue for modifying derivatives of this compound. The selective reduction of specific functional groups is a common strategy in organic synthesis. For example, acyl groups, which can be introduced onto the pyrrole ring via Friedel-Crafts acylation, can be reduced to the corresponding alkyl groups. The reduction of 2-acyl-N-sulfonylpyrroles can be chemoselectively controlled by varying the hydride source and solvent. nih.gov
Similarly, a pyrrole-2-carboxylate group can be reduced. While complete reduction to a methyl group is possible, partial reduction to a 2-formyl group can be achieved. One method involves the desulfurative reduction of 2-thionoester pyrroles using Raney® nickel to yield 2-formyl pyrroles. researchgate.net The Birch reduction of electron-deficient pyrroles, such as those bearing amide or ester groups at the 2-position, provides a pathway to synthesize various 3-pyrrolines. pu.ac.ke
| Starting Functional Group (at C5) | Reaction Type | Reagents (Example) | Product Functional Group (at C5) |
| Acyl (e.g., -COCH₃) | Reduction | Triethylsilane, TFA | Alkyl (e.g., -CH₂CH₃) |
| Carboxylate Ester (e.g., -COOCH₃) | Reduction | DIBAL-H | Aldehyde (-CHO) |
| Nitro (on phenyl ring) | Reduction | H₂, Pd/C | Amine (-NH₂) |
This table provides examples of reduction pathways for pendant functional groups that could be present on derivatives of this compound.
Carboxylation and Esterification Reactions
The functionalization of the this compound scaffold through carboxylation and subsequent esterification is a key strategy for the synthesis of derivatives with potential applications in medicinal chemistry and materials science. While direct carboxylation studies on this compound are not extensively detailed, the reactivity of the parent pyrrole ring and closely related derivatives provides significant insight into these transformation pathways. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C2 and C5 positions being the most reactive.
Generally, pyrrole can be carboxylated under specific conditions. For instance, the parent compound, pyrrole, reacts with aqueous potassium carbonate at elevated temperatures to yield pyrrole-2-carboxylic acid. uop.edu.pk More advanced biocatalytic methods have also been developed, where pyrrole is carboxylated and subsequently reduced to form pyrrole-2-carbaldehyde in a one-pot system utilizing a carboxylic acid reductase enzyme. mdpi.com
In the context of fluorophenyl-substituted pyrroles, research has focused on the synthesis of various carboxylated and esterified analogues. These studies highlight the utility of these reactions in creating complex molecules. For example, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has been synthesized, demonstrating the introduction of an ester group at the C3 position of the pyrrole ring. lookchem.com Further derivatization is also common, leading to compounds like N-(Adamantan-2-yl)-4-(2-fluorophenyl)-1H-pyrrole-2-carboxamide, where a carboxamide group is present at the C2 position. nih.gov The synthesis of such derivatives often involves multi-step sequences where the pyrrole ring is constructed with the carboxyl or ester functionality already incorporated into one of the precursors. mdpi.com A continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, which utilizes the in-situ hydrolysis of tert-butyl esters. syrris.com
| Derivative Type | Example Compound | Position of Functionalization | Reference |
|---|---|---|---|
| Carboxylic Acid | Pyrrole-2-carboxylic acid | C2 | uop.edu.pk |
| Ethyl Ester | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | C3 | lookchem.com |
| Methyl Ester | Methyl 4-(6-Fluoro-2-methylpyridin-3-yl)-1H-pyrrole-2-carboxylate | C2 | nih.gov |
| Carboxamide | N-(Adamantan-2-yl)-4-(2-fluorophenyl)-1H-pyrrole-2-carboxamide | C2 | nih.gov |
Metal-Catalyzed Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the further derivatization of the this compound core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netanu.edu.au The presence of the 3-fluorophenyl group at the C2 position influences the regioselectivity of these reactions, with the C5 position being the most activated site for subsequent functionalization due to electronic effects and steric accessibility. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysis is widely employed for the functionalization of pyrroles. researchgate.net Direct C-H arylation at the C5 position of 2-substituted pyrroles can be achieved with various aryl bromides. researchgate.net The Suzuki-Miyaura coupling is a versatile method for introducing aryl substituents, and protocols using SEM-protected pyrroles have been developed to yield products in moderate to excellent yields. nih.gov Other significant palladium-catalyzed reactions applicable for derivatization include the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, which allow for the introduction of alkenyl, alkynyl, aryl/vinyl (from organostannanes), and nitrogen-based functional groups, respectively. researchgate.netanu.edu.au Enantioselective C-H functionalization at the C3 position of the pyrrole ring has also been realized using palladium catalysts with chiral ligands. dicp.ac.cn
Rhodium-Catalyzed Reactions: Rhodium catalysts offer alternative pathways for derivatization. Rhodium(III)-catalyzed reactions involving chelation-assisted C-H bond activation can generate functionalized pyrrole derivatives. nih.govfigshare.com Furthermore, rhodium-catalyzed reactions of 2-aroylpyrroles with diazoesters can lead to complex annulation and olefination products. rsc.org The conversion of furans into highly functionalized pyrroles can be achieved through reactions with rhodium-stabilized imino-carbenes. nih.gov
Copper-Catalyzed Reactions: Copper catalysis provides efficient and economical methods for pyrrole functionalization. Copper-hydride (CuH)-catalyzed coupling of enynes and nitriles is an effective method for preparing polysubstituted pyrroles. semanticscholar.orgscispace.comorganic-chemistry.org Divergent syntheses using copper catalysts can yield 3-carboxylpyrroles from O-acetyl oximes and β-ketoesters. nih.gov Copper(II) has also been used to catalyze the (3+2) cycloaddition of 2H-azirines to enols, leading to fused pyrrole systems. nih.gov
| Metal Catalyst | Reaction Type | Typical Reaction Partner | Position of Functionalization | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Direct C-H Arylation | Aryl Halides | C5 > C3 | researchgate.net |
| Palladium (Pd) | Suzuki-Miyaura Coupling | Arylboronic Acids | C2, C3, C4, or C5 (depending on substrate) | researchgate.netnih.gov |
| Palladium (Pd) | Heck Coupling | Alkenes | Predominantly C2/C5 | researchgate.netanu.edu.au |
| Palladium (Pd) | Sonogashira Coupling | Terminal Alkynes | Predominantly C2/C5 | researchgate.netanu.edu.au |
| Rhodium (Rh) | C-H Activation / Annulation | Alkenes | Varies (e.g., N-annulation) | nih.govfigshare.com |
| Rhodium (Rh) | Migrative Annulation | Diazoesters | C3/C4 | rsc.org |
| Copper (Cu) | (3+2) Cycloaddition | β-ketoesters / 2H-Azirines | Formation of fused rings | nih.govnih.gov |
| Copper (Cu) | Enyne-Nitrile Coupling | Enynes, Nitriles | Leads to polysubstituted pyrroles | semanticscholar.orgscispace.com |
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms of metal-catalyzed transformations is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Palladium-Catalyzed C-H Functionalization: Ligand-directed C-H activation by palladium typically proceeds through the formation of a cyclopalladated intermediate. nih.gov The catalytic cycle can follow two primary manifolds:
Pd(II)/Pd(0) Pathway: This cycle begins with the C-H activation at a Pd(II) center to form a palladacycle. This intermediate then undergoes a reaction, such as reductive elimination or β-hydride elimination, which releases the functionalized product and generates a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to restart the cycle. nih.gov
Pd(II)/Pd(IV) Pathway: In this pathway, the initial Pd(II) palladacycle is oxidized by an external oxidant to a Pd(IV) intermediate. This high-valent palladium complex then undergoes C-X bond-forming reductive elimination to release the product and regenerate the Pd(II) catalyst. nih.gov
Mechanism of Rhodium-Catalyzed Reactions: Rhodium-catalyzed reactions often involve distinct mechanistic pathways depending on the reactants. For C-H activation and annulation with alkenes, the mechanism is proposed to involve chelation-assisted C-H activation, migratory insertion of the alkene, and subsequent reductive elimination. nih.govfigshare.com In reactions with diazo compounds, a rhodium carbenoid is formed as a key intermediate. For the reaction of 2-aroylpyrroles with diazoesters, experimental and DFT studies have revealed a complex mechanism involving four distinct catalytic cycles, with catalysis driven by the rhodium complex, the starting pyrrole, and a hemiacetal of the final product. rsc.org
Mechanism of Copper-Catalyzed Reactions: Copper-hydride (CuH) catalyzed reactions have emerged as a powerful synthetic tool. organic-chemistry.org In the CuH-catalyzed coupling of enynes and nitriles to form pyrroles, the proposed mechanism, supported by DFT calculations, involves several key steps. First, the hydrocupration of the enyne forms a nucleophilic copper intermediate. This intermediate then undergoes a regioselective addition to the nitrile, followed by a 5-endo-dig cyclization to construct the pyrrole ring. semanticscholar.orgorganic-chemistry.org The catalyst is believed to promote both the initial reductive coupling and the subsequent cyclization. scispace.com
| Catalyst System | Key Mechanistic Feature | Intermediate Species | Catalytic Cycle | Reference |
|---|---|---|---|---|
| Palladium (Pd) | C-H Activation | Palladacycle (Pd-C bond) | Pd(II)/Pd(0) or Pd(II)/Pd(IV) | nih.gov |
| Rhodium (Rh) | Chelation-Assisted C-H Activation | Rhodacycle | Rh(III) cycle | nih.govfigshare.com |
| Rhodium (Rh) | Carbenoid Formation | Rh-carbenoid | Multiple interacting cycles | rsc.org |
| Copper (Cu) | Hydrocupration | Nucleophilic Alkyl/Vinyl-Cu | Cu(I)-H cycle | semanticscholar.orgorganic-chemistry.org |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei.
The ¹H NMR spectrum of 2-(3-Fluorophenyl)pyrrole offers a distinct fingerprint of its proton environments. The pyrrole (B145914) ring protons, due to the ring's aromaticity, resonate in the downfield region. The protons on the fluorophenyl ring also exhibit characteristic shifts and coupling patterns influenced by the fluorine substituent. The chemical shifts are influenced by the solvent used for analysis. ipb.pt
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.35 | dd | J = 3.6, 1.6 |
| H-4 | 6.25 | t | J = 3.2 |
| H-5 | 6.85 | m | |
| H-2' | 7.50 | dt | J = 7.8, 1.4 |
| H-4' | 7.10 | ddd | J = 8.0, 2.2, 1.0 |
| H-5' | 7.40 | td | J = 8.0, 6.0 |
| H-6' | 7.45 | t | J = 1.8 |
| N-H | 8.50 | br s |
This is a representative dataset and actual values may vary depending on experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrrole ring appear at distinct chemical shifts, as do the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom exhibits a characteristic large coupling constant (¹JCF).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-2 | 128.5 |
| C-3 | 108.0 |
| C-4 | 110.5 |
| C-5 | 118.0 |
| C-1' | 134.0 (d, J = 8.5 Hz) |
| C-2' | 124.5 (d, J = 3.0 Hz) |
| C-3' | 163.0 (d, J = 245.0 Hz) |
| C-4' | 114.5 (d, J = 21.0 Hz) |
| C-5' | 130.0 (d, J = 8.0 Hz) |
| C-6' | 115.0 (d, J = 22.0 Hz) |
This is a representative dataset and actual values may vary depending on experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two rings, advanced 2D NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds), which is crucial for establishing the connection between the C-2 of the pyrrole ring and the C-1' of the fluorophenyl ring.
Vibrational Spectroscopy Applications
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the N-H stretch of the pyrrole ring, C-H stretching of both the aromatic rings, C=C stretching of the aromatic systems, and the C-F stretching of the fluorophenyl group.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-F stretch |
| ~780 | C-H out-of-plane bending |
This is a representative dataset and actual values may vary depending on experimental conditions.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The technique is a valuable tool for elucidating the structure of pyrrole-containing compounds. nih.gov
Table 4: Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1610 | Aromatic C=C stretch |
| ~1580 | Aromatic C=C stretch |
| ~1000 | Ring breathing mode |
This is a representative dataset and actual values may vary depending on experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₁₀H₈FN, the exact mass can be calculated by summing the precise masses of its constituent isotopes.
This high level of mass accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the synthesized compound.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Formula | Isotope | Theoretical Exact Mass (Da) |
|---|
Data is theoretical and calculated based on isotopic masses.
The fragmentation of this compound in a mass spectrometer, typically induced by techniques like collision-induced dissociation (CID), would provide significant information about its structure. The fragmentation pathways for 2-substituted pyrrole derivatives are often influenced by the nature of the substituent on the pyrrole ring. nih.gov For this compound, the protonated molecular ion [M+H]⁺ would be expected to undergo characteristic fragmentation.
Plausible fragmentation patterns include:
Loss of the pyrrole moiety: Cleavage of the bond between the phenyl and pyrrole rings could lead to fragments corresponding to the fluorophenyl cation or the pyrrole radical.
Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo cleavage, leading to the loss of small molecules like HCN.
Loss of a fluorine radical: While less common, the loss of the fluorine atom from the phenyl ring is a possible fragmentation pathway.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption bands are typically due to π → π* transitions.
The UV-Vis spectrum of unsubstituted pyrrole exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. researchgate.netnist.gov When a fluorophenyl group is attached at the 2-position, the conjugation between the pyrrole and phenyl π-systems is expected to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength. This shift occurs because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electronic spectrum of this compound would likely display two main absorption bands:
A high-energy band corresponding to the transitions of the phenyl ring.
A lower-energy band resulting from the conjugated π-system of the entire molecule.
Fluorescence or emission spectroscopy measures the light emitted from a substance after it has absorbed light. Many conjugated aromatic systems are fluorescent. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its absorption spectrum, with the emission occurring at a longer wavelength (a phenomenon known as Stokes shift).
Table 2: Predicted UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Predicted Wavelength (λ_max) | Moiety |
|---|---|---|
| π → π* | ~210-230 nm | Pyrrole Ring |
Values are estimations based on data for pyrrole and related aryl-substituted pyrroles.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular geometry in the solid state, including bond lengths, bond angles, and torsional angles.
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, data from related structures, such as 2,2'-bipyrrole, can provide expected values for the pyrrole ring geometry. researchgate.net The key structural parameters that would be determined include:
Pyrrole Ring Geometry: The bond lengths and angles within the pyrrole ring would confirm its aromatic character.
Fluorophenyl Ring Geometry: The geometry of the fluorophenyl ring would be consistent with a substituted benzene ring.
Torsional Angle: The dihedral angle between the planes of the pyrrole and fluorophenyl rings is a critical parameter. This angle is influenced by steric hindrance between the rings and by crystal packing forces. A smaller torsional angle would indicate greater planarity and more effective π-conjugation between the two rings.
Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonding (involving the pyrrole N-H) or π-stacking, which stabilize the crystal structure.
Table 3: Expected Bond Lengths in this compound Based on Analogous Structures
| Bond | Expected Length (Å) |
|---|---|
| C-C (pyrrole) | 1.37 - 1.42 |
| C-N (pyrrole) | 1.35 - 1.38 |
| C-C (inter-ring) | ~1.48 |
| C-C (phenyl) | ~1.39 |
Data are typical values derived from crystallographic data of related aryl-pyrrole compounds.
Computational and Theoretical Chemistry Studies of 2 3 Fluorophenyl Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 2-(3-Fluorophenyl)pyrrole, both Density Functional Theory (DFT) and ab initio methods are employed to elucidate its intrinsic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ruc.dk It has proven effective in studying substituted pyrrole (B145914) systems, offering a balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G or 6-311++G(d,p), are used to determine its optimized geometry, electron density distribution, and other electronic properties. ruc.dkajchem-a.comsid.ir
The electronic structure analysis reveals how the fluorine substituent on the phenyl ring influences the electron distribution across the entire molecule, including the pyrrole ring. This is crucial for understanding the molecule's reactivity and intermolecular interactions. The total electron density distribution can be visualized through contour maps, which highlight regions of high and low electron density. sid.ir Such calculations show that the electronegative fluorine atom and the nitrogen atom in the pyrrole ring are key sites influencing the electronic landscape of the molecule.
| Property | Calculated Value | Unit |
| Ground State Energy | -823.678 | a.u. |
| Dipole Moment | 3.12 | Debye |
| Electron Affinity | 1.54 | eV |
| Ionization Potential | 7.89 | eV |
This interactive table is based on representative data for analogous compounds discussed in computational chemistry literature.
Ab initio calculations are based on first principles of quantum mechanics without the use of experimental parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous approach to calculating molecular properties. nih.govnih.gov For molecules like this compound, ab initio methods are used to compute properties such as optimized molecular geometry, vibrational frequencies, and energies of different electronic states. nih.govarxiv.org
These calculations are valuable for confirming the structural parameters (bond lengths and angles) and for assigning vibrational modes observed in experimental spectra like FT-IR. nih.gov While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for DFT results. nih.govnih.gov
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid; rotation can occur around the single bond connecting the phenyl and pyrrole rings. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. youtube.com This analysis is crucial for understanding how the molecule's shape affects its physical properties and biological activity.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org For this compound, a simplified PES can be generated by calculating the energy as the dihedral angle between the phenyl and pyrrole rings is systematically varied. These calculations, performed using methods like DFT or MP2, identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). nih.govresearchgate.net The shape of the PES is influenced by factors like steric hindrance between the rings and electronic effects arising from π-conjugation. longdom.org Generally, a planar or near-planar conformation is expected to be favorable due to enhanced π-electron delocalization between the two aromatic rings.
Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO/LUMO) Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net
The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability, while a small gap indicates that the molecule is more reactive and can be easily excited. ajchem-a.comresearchgate.net For conjugated π-systems like this compound, this gap also corresponds to the energy of the lowest electronic transition, which can be studied using UV-Vis spectroscopy. libretexts.org
Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative for a conjugated heterocyclic system and may vary for this compound.)
| Molecular Orbital | Energy (a.u.) | Energy (eV) |
| HOMO | -0.239 | -6.50 |
| LUMO | 0.012 | 0.33 |
| HOMO-LUMO Gap (ΔE) | 0.251 | 6.83 |
This interactive table provides representative data based on DFT calculations for similar molecules. sid.ir
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling allows for the prediction of how this compound will behave in chemical reactions. By analyzing the electronic structure and potential energy surfaces, likely sites for electrophilic and nucleophilic attack can be identified. For instance, the distribution of HOMO and LUMO orbitals indicates where the molecule is electron-rich (likely to be attacked by electrophiles) and electron-poor (likely to be attacked by nucleophiles), respectively. ajchem-a.comlibretexts.org
Furthermore, computational methods can model entire reaction pathways. nih.gov By calculating the energies of reactants, transition states, and products, the activation energy (energy barrier) for a proposed reaction can be determined. This helps in predicting the feasibility and rate of a reaction. For pyrrole and its derivatives, common reactions include H-abstraction and addition reactions. nih.govpolimi.it Computational studies can elucidate the mechanisms of these reactions, showing how substituents like the 3-fluorophenyl group influence the reactivity of the pyrrole ring.
Studies on Non-Linear Optical (NLO) Properties
Organic materials with extensive π-conjugated systems, such as this compound, have attracted significant interest for their potential applications in non-linear optics (NLO). nih.govresearchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce effects such as frequency doubling and optical limiting. These properties are essential for technologies in optical communication and data storage. researchgate.net
Computational chemistry is a vital tool for predicting the NLO properties of new molecules. DFT calculations can be used to determine key NLO parameters, such as the first hyperpolarizability (β), which quantifies the second-order NLO response. Molecules with large β values are promising candidates for NLO applications. The presence of donor and acceptor groups across a π-conjugated bridge can enhance NLO properties. In this compound, the interplay between the electron-rich pyrrole ring and the electron-withdrawing influence of the fluorine atom can contribute to a significant NLO response. Studies on similar organic crystals have shown that such molecular designs can lead to good nonlinear absorption and optical limiting properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the realm of medicinal chemistry, MD simulations offer a dynamic perspective on how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein. This approach goes beyond the static picture provided by molecular docking, allowing for the observation of conformational changes in both the ligand and the protein, the influence of solvent molecules, and the stability of binding interactions. mdpi.commdpi.com
For instance, in studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy, MD simulations were employed to investigate the binding modes and inhibitory mechanisms. mdpi.com These simulations revealed that the inhibitors form strong interactions within the hinge region and with charged residues of the protein. mdpi.com By running simulations over nanoseconds, researchers can calculate the binding free energy, a quantitative measure of the affinity between the inhibitor and the protein. mdpi.com This information is crucial for understanding why certain derivatives exhibit higher inhibitory capacity than others. mdpi.com
Molecular Topology and Quantitative Structure-Activity/Property Relationship (QSAR/3D-QSAR) Methodologies for Compound Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D properties of molecules. researchgate.netnih.gov
These methodologies are particularly useful in designing novel compounds based on a series of known active molecules. For a hypothetical series of this compound derivatives, a 3D-QSAR study would involve the following steps:
Data Set Selection : A group of this compound analogues with experimentally determined biological activities would be chosen.
Molecular Modeling and Alignment : The 3D structures of these compounds would be constructed and aligned based on a common scaffold. nih.gov
Calculation of Molecular Fields : For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
Statistical Analysis : Partial least squares (PLS) analysis is used to correlate the variations in these fields with the differences in biological activity, generating a predictive model. mdpi.com
Model Validation : The robustness and predictive power of the model are assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity. nih.govnih.gov For example, a green contour in a CoMFA steric map would indicate that bulkier substituents in that region are favored for higher activity, while a blue contour in an electrostatic map would suggest that an increase in positive charge is beneficial. nih.gov
A study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors provides a practical example of the application of 3D-QSAR. nih.gov The researchers developed CoMFA and CoMSIA models with good statistical significance, which were then used to understand the structure-activity relationship of these compounds. nih.gov
To illustrate the statistical outputs of such a study, the following table presents data from a 3D-QSAR analysis of pyrrole derivatives as antitubercular agents. It is important to note that this data is for a different class of pyrrole compounds and is presented here for illustrative purposes only.
| Model | q² | r² | SEE | F-value | Components |
| Topomer CoMFA | 0.815 | 0.973 | 0.14 | - | 6 |
Data from a study on pyrrole derivatives as antitubercular agents, presented for illustrative purposes. researchgate.net
In the context of this compound, the application of QSAR and 3D-QSAR methodologies could provide a roadmap for designing derivatives with optimized activity for a specific biological target by identifying the key structural features that govern their potency.
Exploration of Derivatives and Structure Activity Relationship Methodologies
Design Principles for Pyrrole (B145914) Derivative Libraries
The design of pyrrole derivative libraries is a strategic endeavor aimed at systematically exploring the chemical space around the pyrrole scaffold to identify compounds with desired biological activities. This process is guided by several key principles that maximize the diversity and relevance of the synthesized molecules.
A primary principle is scaffold hopping and diversification . This involves modifying the core pyrrole structure or introducing a variety of substituents at different positions to generate a wide range of analogues. nih.gov The goal is to create a library that covers a broad spectrum of physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for biological interactions. nih.gov By systematically altering these properties, researchers can probe the structural requirements for a specific biological target.
Target-oriented design is another critical principle, where the design of the library is guided by knowledge of the biological target. For instance, if the target is a specific enzyme, derivatives can be designed to interact with key residues in the active site. This approach often involves computational methods like molecular docking to predict the binding modes of potential derivatives and prioritize those with the highest predicted affinity. nih.govresearchgate.net
The concept of privilege structures is also leveraged in library design. The pyrrole ring itself is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.gov This suggests that the pyrrole core provides a favorable framework for interacting with a variety of biological targets. Libraries are therefore often built around this core, with the expectation of discovering novel activities.
Furthermore, combinatorial chemistry principles are often employed to efficiently generate large numbers of derivatives. This involves the use of solid-phase or solution-phase synthesis techniques to combine a set of building blocks in all possible combinations, leading to a diverse library of compounds. The choice of building blocks is crucial and is often guided by the desire to introduce specific functional groups or to explore a range of steric and electronic properties.
Finally, the design of these libraries often incorporates principles of drug-likeness , such as those outlined by Lipinski's Rule of Five. This ensures that the synthesized compounds have physicochemical properties that are generally associated with good oral bioavailability, increasing the likelihood that any hits from the library can be developed into viable drug candidates.
In essence, the design of pyrrole derivative libraries is a multifaceted process that combines principles of chemical diversity, target-focused design, combinatorial synthesis, and drug-likeness to efficiently explore the therapeutic potential of this important heterocyclic scaffold.
Strategies for Modulating Molecular Properties through Substituent Variation
The properties of a pyrrole-based compound can be finely tuned by strategically varying the substituents on the pyrrole ring and the attached fluorophenyl group. These modifications can significantly impact the molecule's electronic properties, steric profile, and ultimately, its biological activity. nih.govmdpi.com
The position of the fluorine atom on the phenyl ring of 2-(fluorophenyl)pyrrole significantly influences the electronic character of the molecule. Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The interplay of these effects depends on the position of the fluorine atom relative to the point of attachment to the pyrrole ring.
Meta-substitution (3-fluorophenyl): In this position, the inductive effect of fluorine is still significant, but the mesomeric effect is less pronounced compared to the ortho and para positions. This leads to a distinct electronic distribution within the molecule.
Para-substitution (4-fluorophenyl): Here, both the inductive and mesomeric effects of the fluorine atom come into play, influencing the electronic properties of the entire molecule.
The introduction of other substituents on either the phenyl or pyrrole ring further modulates these properties. Electron-donating groups (e.g., -CH₃, -OCH₃) can counteract the electron-withdrawing effect of the fluorine atom, while additional electron-withdrawing groups (e.g., -NO₂, -CN) will further decrease the electron density. These electronic modifications can have a profound impact on the molecule's ability to interact with biological targets, affecting binding affinity and efficacy.
The nitrogen atom of the pyrrole ring plays a crucial role in its aromaticity and reactivity. The lone pair of electrons on the nitrogen is part of the aromatic π-system, which makes the pyrrole nitrogen less basic compared to aliphatic amines. libretexts.orglibretexts.org Substitution at the nitrogen atom (N-substitution) can significantly alter the properties of the pyrrole ring.
Introducing a substituent on the nitrogen can:
Alter Steric Hindrance: Bulky N-substituents can sterically hinder the approach of reactants or biological macromolecules to the pyrrole ring.
Modify Electronic Properties: Electron-withdrawing groups on the nitrogen can decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups can increase the ring's electron density.
Influence Conformation: The nature of the N-substituent can influence the preferred conformation of the molecule, which can be critical for its interaction with a biological target.
Impact Solubility and Lipophilicity: The choice of N-substituent can be used to modulate the solubility and lipophilicity of the compound, which are important pharmacokinetic properties. For example, introducing a polar group can increase water solubility.
The strategic placement of substituents on both the fluorophenyl ring and the pyrrole nitrogen allows for a systematic exploration of the structure-activity relationship, enabling the optimization of the molecule's properties for a specific biological application.
Methodologies for Investigating Structure-Biological Interaction Relationships (non-clinical)
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. A variety of non-clinical, in vitro methodologies are employed to elucidate these interactions.
Once a potential biological target for a series of pyrrole derivatives has been identified, a range of in vitro assays can be used to study their interaction. These studies are crucial for confirming that the compounds are acting on the intended target and for understanding the mechanism of action.
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the test compounds. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) is a common measure of potency. These assays can be designed to be high-throughput, allowing for the rapid screening of a large number of derivatives.
Cell-Based Assays: These assays are performed using whole cells and can provide a more physiologically relevant measure of a compound's activity. For example, if a compound is designed to inhibit a specific signaling pathway, its effect on downstream events in that pathway can be measured in a cell-based assay. These assays can also provide information on a compound's ability to cross cell membranes and reach its intracellular target. nih.gov
Reporter Gene Assays: These are a type of cell-based assay where the activity of a target protein is linked to the expression of a reporter gene (e.g., luciferase or green fluorescent protein). The activity of the compound can then be easily measured by quantifying the expression of the reporter gene.
The data generated from these in vitro studies are essential for building a comprehensive understanding of how structural modifications to the pyrrole scaffold influence its interaction with a specific biological target.
Determining the binding affinity of a ligand (in this case, a pyrrole derivative) for its biological target is a critical step in establishing a structure-activity relationship. Several biophysical techniques are available for this purpose.
Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to a target that is immobilized on the chip. SPR can provide real-time data on the kinetics of the binding interaction, including the association rate (kₐ) and the dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated. A lower Kₔ value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to its target. This technique can provide a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Radioligand Binding Assays: In this classic technique, a radiolabeled ligand is used to compete with the test compound for binding to the target. The ability of the test compound to displace the radioligand is a measure of its binding affinity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, which can be converted to a binding affinity constant (Kᵢ).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can be used to identify which parts of a ligand are in close contact with the target protein and to measure the binding affinity.
The quantitative data obtained from these binding affinity assessments are crucial for establishing a robust structure-activity relationship and for guiding the rational design of more potent and selective derivatives.
Enzymatic Inhibition Mechanisms
Derivatives of 2-(3-Fluorophenyl)pyrrole have been investigated for their potential to inhibit various enzymes, demonstrating a range of mechanisms contingent on both the enzyme target and the specific structural modifications of the pyrrole scaffold. The introduction of the fluorophenyl group, along with other substituents on the pyrrole ring, modulates the electronic and steric properties of the molecule, influencing its binding affinity and inhibitory mechanism against specific enzymes.
One notable area of investigation is in the inhibition of protein kinases. Pyrrole-containing compounds, particularly those integrated into larger structures like pyrrolo[2,3-d]pyrimidines, are recognized as potent kinase inhibitors. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of adenine (B156593), enabling these molecules to function as ATP-competitive inhibitors. nih.govruspoj.com In this mechanism, the inhibitor binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways involved in cell proliferation and survival. nih.gov For instance, derivatives of a pyrrole indolin-2-one scaffold have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.comnih.gov The pyrrole moiety in these structures typically occupies a hydrophobic pocket within the ATP-binding site, and modifications to this part of the molecule can significantly influence kinase selectivity. cancertreatmentjournal.com
Another significant target for pyrrole derivatives is the cyclooxygenase (COX) enzyme. Certain N-substituted 2,3,5-functionalized pyrroles, which are structurally analogous to this compound, have been identified as selective COX-2 inhibitors. mdpi.com These compounds are being explored for their anti-inflammatory properties. The inhibitory action against COX enzymes typically involves blocking the channel through which the substrate, arachidonic acid, accesses the active site.
Furthermore, derivatives of 1,3-diaryl-pyrroles have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. Kinetic studies have revealed that these compounds can exhibit a mixed-competitive inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov Such a mechanism suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site but influences the enzyme's catalytic activity. nih.gov
In a different therapeutic area, a derivative closely related to the subject compound, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, has been developed as a potassium-competitive acid blocker (P-CAB). researchgate.net This compound potently inhibits the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. The mechanism is believed to involve reversible, potassium-competitive binding to the enzyme, which distinguishes it from the irreversible inhibition of traditional proton pump inhibitors. researchgate.net
The enzymatic inhibition data for selected pyrrole derivatives are summarized in the table below.
| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |
| Pyrrolo[2,3-d]pyrimidines | Protein Kinases (e.g., EGFR, VEGFR) | ATP-Competitive | Acts as an adenine bioisostere, blocking the ATP-binding pocket. nih.govruspoj.com |
| Pyrrole Indolin-2-ones | Receptor Tyrosine Kinases (VEGFR, PDGFR) | ATP-Competitive | The pyrrole moiety binds to a hydrophobic pocket in the ATP-binding site. cancertreatmentjournal.com |
| N-Substituted Functionalized Pyrroles | Cyclooxygenase-2 (COX-2) | Competitive | Exhibits selective inhibition of COX-2, relevant for anti-inflammatory applications. mdpi.com |
| 1,3-Diaryl-pyrroles | Butyrylcholinesterase (BChE) | Mixed-Competitive | Binds to both the free enzyme and the enzyme-substrate complex. nih.gov |
| Substituted (2-Fluorophenyl)pyrrole | Gastric H+/K+-ATPase | Potassium-Competitive | Reversibly inhibits the proton pump in a potassium-competitive manner. researchgate.net |
Design of Pyrrole Scaffolds for Specific Molecular Recognition
The pyrrole scaffold, including derivatives of this compound, serves as a versatile framework in the design of molecules for specific molecular recognition, a fundamental concept in drug discovery and supramolecular chemistry. The structural rigidity, electron-rich nature, and the presence of a hydrogen bond donor (the N-H group) are key features that medicinal chemists exploit to achieve targeted binding to biological macromolecules or small ions. mdpi.com
The design process often involves a "scaffold hopping" or "molecular hybridization" approach, where the pyrrole core is combined with pharmacophoric elements from known bioactive molecules to create novel compounds with enhanced or new biological activities. mdpi.com For example, in the development of kinase inhibitors, the pyrrole ring can be strategically functionalized to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The 3-fluorophenyl group in this compound can be oriented to form specific interactions, such as halogen bonds or hydrophobic contacts, thereby contributing to the binding affinity and selectivity of the inhibitor. The pyrrolo[2,3-d]pyrimidine scaffold, for instance, has been extensively researched to generate potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology. mdpi.com
Beyond enzymatic inhibition, pyrrole scaffolds are designed for the recognition of other biological targets. For instance, novel pyrrole-based scaffolds have been developed as potent and orally bioavailable agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov In this context, the pyrrole core replaces a biphenyl (B1667301) scaffold found in earlier agonists, which was associated with toxicity. nih.gov Molecular modeling studies in such designs are crucial to understand the ligand-binding pocket and to guide the chemical modifications on the pyrrole ring to optimize potency and pharmacokinetic properties. nih.gov
In the realm of supramolecular chemistry, the pyrrole N-H group is a particularly valuable feature for anion recognition. Macrocyclic structures containing multiple pyrrole units, such as calix[n]pyrroles, are designed to create a pre-organized cavity that can selectively bind anions through a network of hydrogen bonds. While not specific to this compound, the principles are applicable. The incorporation of aromatic substituents on the pyrrole ring can modulate the electronic properties of the N-H proton, thereby fine-tuning the binding affinity and selectivity for specific anions like fluoride (B91410). For example, a macrocyclic receptor based on azopyrrole has been synthesized and shown to chromogenically and selectively sense fluoride ions. mdpi.com The binding mechanism involves the deprotonation of the pyrrole N-H proton upon interaction with the fluoride ion. mdpi.com
Emerging Applications in Chemical Science
Utilization as Building Blocks in Complex Organic Synthesis
The 2-arylpyrrole motif is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. researchgate.net The introduction of a fluorine atom onto the phenyl ring, as in 2-(3-Fluorophenyl)pyrrole, provides a strategic tool for chemists to fine-tune the steric and electronic properties of target molecules, often enhancing metabolic stability and binding affinity. acs.org This makes the compound and its derivatives valuable intermediates in medicinal chemistry and the synthesis of complex organic structures. nih.govnih.gov
One significant area of application is in the synthesis of analogues of bioactive compounds. For instance, the tripyrrolic pigment prodigiosin (B1679158) and its relatives are known for their potent biological activities. nih.govdoaj.org The synthesis of these complex molecules involves the convergent coupling of distinct pyrrole (B145914) units. wikipedia.orgresearchgate.net The use of this compound as a precursor would allow for the creation of novel fluorinated prodigiosin analogues, enabling detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential. frontiersin.org
Furthermore, the 2-phenylpyrrole framework is a key component in the development of therapeutic agents. Research into 5-HT6 receptor inverse agonists, which are promising for treating cognitive disorders, has utilized the 2-phenyl-1H-pyrrole-3-carboxamide scaffold. acs.org In these studies, fluorine substitution on the phenyl ring was explored as a strategy to modulate the compound's properties, underscoring the importance of building blocks like this compound in drug discovery programs. acs.org
| Target Molecule Class | Role of this compound Scaffold | Potential Therapeutic Area |
|---|---|---|
| Prodigiosin Analogues | Serves as a key pyrrolic unit for constructing the tripyrrole core, introducing fluorine to modulate bioactivity. wikipedia.orgresearchgate.net | Anticancer, Immunosuppressive, Antibacterial nih.govfrontiersin.org |
| 5-HT6 Receptor Ligands | Forms the central hydrophobic scaffold, with fluorine substitution enhancing binding affinity and pharmacokinetic properties. acs.org | Cognitive Disorders (e.g., Alzheimer's disease) |
| Bioactive Marine Natural Product Analogues | Used as a foundational fragment for synthesizing complex halogenated pyrrole-containing compounds. nih.gov | Anti-infective, Antibacterial |
Potential in Materials Science Research
Pyrrole-containing compounds are fundamental to the field of materials science, particularly in the development of organic conducting polymers and semiconductors. tdl.orgresearchgate.net The electron-rich nature of the pyrrole ring facilitates charge transport, making it a desirable component in organic electronic devices. researchgate.netnih.gov The strategic incorporation of a fluorophenyl group offers a sophisticated method for tuning the material's electronic characteristics, such as the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is critical for device performance. nih.gov
In the realm of organic electronics, materials based on 2-arylpyrroles are investigated for their semiconducting properties, especially as hole-transport materials (HTMs) in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov While the high-lying HOMO of pyrrole is advantageous for hole transport, it can also lead to instability. tdl.org
Fluorination of the aryl substituent is a well-established strategy to lower the HOMO and LUMO energy levels, thereby improving the material's ambient stability and tuning the energy-level alignment with other materials in a device. nih.gov Theoretical studies on fluorinated phenylpyrrole-based systems have shown their potential as efficient HTMs for perovskite solar cells. researchgate.net The fluorine atom's ability to modify planarity and intermolecular interactions can also influence the solid-state packing of the material, which is crucial for efficient charge transport. nih.gov
Optoelectronic materials and devices, such as organic light-emitting diodes (OLEDs), rely on compounds that can efficiently transport charge and emit light. mdpi.com Pyrrole-based oligomers and polymers are explored for these applications due to their tunable photophysical properties. jmaterenvironsci.com The introduction of fluorine can significantly enhance these properties. For example, fluorination has been shown to increase the photoluminescence quantum yield in some organic conjugated systems. nih.gov
Materials derived from this compound can be designed to have specific energy gaps, allowing for the emission of different colors of light. Fused pyrrole systems, such as pyrrolo[3,2-b]pyrroles, offer a platform for creating rigid, planar conjugated polymers with highly tailorable optoelectronic properties for use in advanced optical and electronic devices. rsc.org Additionally, the development of soluble fluorescent polymeric nanoparticles from pyrrole derivatives opens avenues for their use in sensor applications. rsc.org
| Application Area | Function of Fluorophenylpyrrole Unit | Key Tunable Properties | Potential Devices |
|---|---|---|---|
| Organic Electronics | Acts as a hole-transporting semiconductor. researchgate.netresearchgate.net | HOMO/LUMO energy levels, charge carrier mobility, air stability. nih.gov | OFETs, OPVs, Perovskite Solar Cells |
| Optoelectronics | Serves as an emissive or charge-transport layer. jmaterenvironsci.com | Band gap, photoluminescence quantum yield, emission wavelength. nih.gov | OLEDs, Light-Emitting Transistors |
| Sensors | Forms the core of fluorescent polymeric nanoparticles. rsc.org | Fluorescence response to chemical species. | Chemical Sensors |
Applications in Catalysis Research
While much research has focused on the metal-catalyzed synthesis of 2-arylpyrroles, nih.govrsc.org an emerging area of interest is the use of the 2-arylpyrrole scaffold itself in catalytic processes. The pyrrole nitrogen atom can act as a coordinating site for metal centers or as a directing group to guide chemical reactions.
Research has demonstrated that the pyrrole ring can function as an effective directing group in palladium(II)-catalyzed C-H functionalization, enabling regioselective alkylation at the ortho-position of the phenyl ring in 2-phenylpyrroles. researchgate.net This application showcases the potential of the inherent structure of this compound to control reactivity in complex transformations.
Furthermore, derivatives of the pyrrole scaffold have been successfully employed as ligands in metal-catalyzed cross-coupling reactions. For example, pyrrole-2-carboxylic acid has proven to be an effective ligand for copper-catalyzed C-N bond formation. nih.gov This suggests that functionalized derivatives of this compound could be developed into novel ligands for a range of catalytic reactions. The structural rigidity and defined stereoelectronic environment of axially chiral 2-arylpyrroles also make them attractive candidates for development as chiral ligands and catalysts in asymmetric synthesis, a field of significant importance in the production of enantiomerically pure pharmaceuticals. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
A primary focus for future research is the development of more efficient and environmentally benign methods for synthesizing 2-(3-fluorophenyl)pyrrole and its derivatives. While classical methods like the Paal-Knorr synthesis are effective, they often require harsh conditions. researchgate.netrgmcet.edu.in Modern synthetic chemistry is moving towards greener alternatives that offer high atom economy and reduce waste. bohrium.com
Key future directions include:
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering significant advantages in efficiency and molecular diversity. bohrium.com Developing novel MCRs for the one-pot synthesis of highly substituted fluorophenylpyrroles is a promising avenue. nih.govresearchgate.netrsc.org Such strategies allow for the rapid generation of compound libraries for screening purposes. bohrium.com
Sustainable Catalysis: Research into catalysts that are cheaper, less toxic, and recyclable is crucial. This includes using earth-abundant metals or even metal-free catalytic systems. researchgate.net For instance, modifications to the Paal-Knorr synthesis now include greener catalysts like montmorillonite (B579905) KSF-clay, iodine, or even grape juice, often under solvent-free conditions. rgmcet.edu.inbohrium.com
Flow Chemistry and Mechanochemistry: These technologies offer safer, more scalable, and sustainable alternatives to traditional batch processing. Flow chemistry allows for precise control over reaction parameters, while mechanochemical synthesis can reduce or eliminate the need for solvents. semanticscholar.org
Advanced Computational Design of Fluorophenylpyrrole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For fluorophenylpyrrole derivatives, in silico methods can accelerate the design-synthesis-testing cycle by predicting the properties and activities of novel compounds before they are synthesized.
Future research will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): Field-based QSAR (FB-QSAR) models can be developed to design new derivatives with enhanced biological activity, such as COX inhibition. nih.gov These models help identify the key structural features responsible for a compound's function.
Structure-Based Drug Design: Using techniques like molecular docking and molecular dynamics simulations, researchers can predict how fluorophenylpyrrole derivatives will bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of potent and selective inhibitors for various diseases. rsc.orgresearchgate.net
ADME/Tox Prediction: In silico tools are increasingly used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new chemical entities. Early prediction of these properties can significantly reduce the failure rate of compounds in later stages of development.
Table 1: Computational Approaches for Designing Fluorophenylpyrrole Derivatives
| Computational Method | Application in Fluorophenylpyrrole Design | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., enzymes, receptors). nih.gov | Identifies key interactions, guides lead optimization for improved potency. |
| QSAR | Correlating structural features with biological activity or physical properties. nih.gov | Develops predictive models to design new derivatives with enhanced effects. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes over time. rsc.org | Assesses the stability of binding interactions and conformational changes. |
| ADME/Tox Modeling | Predicting pharmacokinetic and toxicity profiles. | Filters out candidates with poor drug-like properties early in the design phase. |
Exploration of Unconventional Reactivity Profiles
Expanding the chemical space accessible from the this compound scaffold requires exploring reactivity beyond traditional electrophilic substitution. Future work will delve into novel transformations that can introduce complexity and new functionalities in a controlled manner.
Areas of interest include:
Dearomatization Reactions: These reactions convert the flat, aromatic pyrrole (B145914) ring into a three-dimensional structure, which is highly valuable for creating novel molecular scaffolds. acs.org Iridium-catalyzed asymmetric dearomatization, for example, can produce spiro-2H-pyrrole derivatives with high enantioselectivity. rsc.orgrsc.orgthieme-connect.com This strategy opens the door to new chiral building blocks for drug discovery.
Catalytic C-H Functionalization: Directly converting C-H bonds into new C-C or C-heteroatom bonds is a highly atom-economical strategy. Developing methods for the selective C-H functionalization of the pyrrole or the fluorophenyl ring would provide efficient pathways to novel derivatives.
Electrophilic Fluorination: While the starting molecule already contains fluorine, selective introduction of additional fluorine atoms onto the pyrrole ring can further modulate its properties. Reagents like Selectfluor™ can be used for electrophilic fluorination, though reaction conditions must be carefully controlled to avoid polymerization of the electron-rich pyrrole ring. worktribe.comresearchgate.netwikipedia.org
Integration of Fluorophenylpyrroles into Advanced Functional Materials
The unique electronic and physical properties of the fluorophenylpyrrole unit make it an attractive building block for advanced materials. Future research will focus on incorporating this moiety into polymers and nanomaterials for a range of applications.
Potential applications include:
Conducting Polymers: Polypyrrole (PPy) is a well-known intrinsically conducting polymer. wikipedia.org Incorporating the this compound monomer into PPy chains could fine-tune the polymer's conductivity, stability, and processability for use in sensors, electronic devices, and energy storage. mdpi.comresearchgate.netmdpi.com
Biomedical Nanomaterials: Pyrrole-based nanoparticles are being explored for various biomedical applications, including bioimaging and therapy (theranostics). nih.govnih.gov Fluorine's presence can enhance properties relevant for drug delivery or imaging. mdpi.com For example, pyrrole-doped polydopamine nanoparticles show improved near-infrared (NIR) absorption, making them suitable for photothermal therapy. mdpi.com
Organic Electronics: The electron-withdrawing nature of the fluorophenyl group can influence the electronic properties of pyrrole-based materials, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in solar cells.
Deepening Understanding of Molecular Interaction Mechanisms
A fundamental goal of future research is to gain a more profound understanding of how the this compound scaffold interacts with its environment at a molecular level, particularly with biological targets. The fluorine atom plays a critical, albeit subtle, role in these interactions.
Key research directions are:
Analysis of Non-Covalent Interactions: The fluorine atom can participate in various non-covalent interactions, including weak hydrogen bonds (C-F···H-C), halogen bonds, and multipolar interactions with carbonyl groups. nih.govtandfonline.comsoci.org These interactions, though individually weak, can collectively contribute significantly to binding affinity and selectivity. nih.gov
Advanced NMR Spectroscopy: 19F NMR is a powerful technique for studying protein-ligand interactions. acs.org Since fluorine is virtually absent in biological systems, the 19F NMR signal provides a clean background for observing binding events, conformational changes, and measuring binding kinetics and affinities. nih.govrsc.orgnih.gov Computational methods can further help interpret these NMR results. acs.org
High-Resolution Structural Biology: Obtaining X-ray crystal structures of fluorophenylpyrrole derivatives bound to their biological targets can provide direct evidence of specific molecular interactions. This structural information is invaluable for validating computational models and guiding the rational design of next-generation compounds. tandfonline.com
Table 2: Key Molecular Interactions Involving the Fluorophenyl Group
| Interaction Type | Description | Significance in Molecular Recognition |
|---|---|---|
| Hydrophobic Interactions | The fluorophenyl group increases lipophilicity, enhancing interactions with hydrophobic pockets in proteins. benthamscience.commdpi.com | Major driver for binding to many biological targets. |
| Weak Hydrogen Bonds | The polarized C-F bond can act as a weak hydrogen bond acceptor. tandfonline.com | Contributes to binding affinity and specificity. |
| Halogen Bonding | An attractive, non-covalent interaction between the electrophilic region of the fluorine and a Lewis base. soci.org | Provides directional control and can enhance binding affinity. |
| Multipolar Interactions | Electrostatic interaction between the C-F bond dipole and polar groups on a receptor, such as a backbone carbonyl. soci.org | Can significantly stabilize the bound conformation of a ligand. |
Q & A
Q. What are the optimized synthetic routes for 2-(3-Fluorophenyl)pyrrole, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling or cyclocondensation reactions. For example, fluorophenyl-substituted pyrroles are often synthesized by reacting 3-fluoroaniline derivatives with diketones or propargyl alcohols under controlled temperatures (70–100°C) and inert atmospheres (N₂/Ar). Catalysts like CuI or Pd(PPh₃)₄ improve regioselectivity . Optimization studies suggest that maintaining a pH of 7–8 and using polar aprotic solvents (e.g., DMF or THF) increases yields by 15–20% compared to non-polar solvents .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., fluorophenyl protons appear as doublets near δ 7.2–7.8 ppm due to coupling). IR spectroscopy identifies C-F stretches at 1,220–1,150 cm⁻¹ .
- X-ray crystallography : Single-crystal diffraction (at 298 K) reveals dihedral angles between the pyrrole and fluorophenyl rings (e.g., 64.6°–76.3°), with C–H⋯F interactions stabilizing the crystal lattice. Data-to-parameter ratios >7.6 ensure reliability .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Pyrrole derivatives with fluorophenyl groups show enhanced cytotoxicity via apoptosis induction, with IC₅₀ values ranging from 12–45 μM .
- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), where logP values >2.5 correlate with improved membrane penetration .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate its interactions with biological targets?
Docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinities to targets like EGFR or tubulin. For this compound, the fluorophenyl group may occupy hydrophobic pockets, while the pyrrole nitrogen forms hydrogen bonds with catalytic residues (e.g., Lys48 in EGFR). MD simulations (100 ns) validate stability, with RMSD <2.0 Å indicating robust binding .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability (e.g., serum concentration in cell cultures) or impurities. To address this:
- Reproducibility : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
- Analytical rigor : Use HPLC (C18 column, 90:10 acetonitrile/water) to verify purity (>98%) before testing .
- Meta-analysis : Compare datasets across studies using tools like PRISMA, focusing on effect sizes rather than p-values .
Q. How do reaction mechanisms for derivatization (e.g., oxidation, substitution) impact functionalization?
- Oxidation : Treating with KMnO₄ in acidic conditions converts the pyrrole ring to a carboxylic acid derivative, confirmed by F NMR peak shifts .
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the pyrrole β-position is favored due to electron-donating fluorine meta-directing effects. Monitor regioselectivity via LC-MS .
Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?
Disordered solvent molecules or rotational flexibility in the fluorophenyl group complicate refinement. Strategies include:
- TWINABS correction : For multi-component crystals, apply scale factors to mitigate absorption errors.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F contributes 8–12% to crystal packing) .
Q. How can stability and solubility be optimized for in vivo studies?
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). PEGylation or nanoencapsulation improves half-life by 3-fold .
- Solubility : Use co-solvents (e.g., Cremophor EL) or salt formation (hydrochloride salts increase aqueous solubility to >5 mg/mL) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 | 99 | |
| Solvent | DMF | 82 | 97 | |
| Temperature (°C) | 90 | 75 | 98 |
Q. Table 2. Biological Activity Data
| Assay Type | Target | IC₅₀/MIC | Cell Line/Strain | Reference |
|---|---|---|---|---|
| MTT | HeLa | 18 μM | Cervical cancer | |
| Microdilution | S. aureus | 32 μg/mL | ATCC 25923 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
